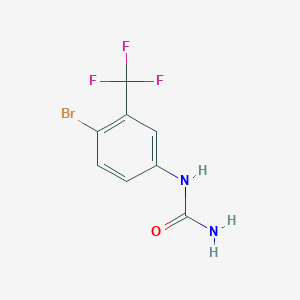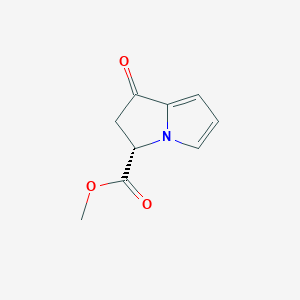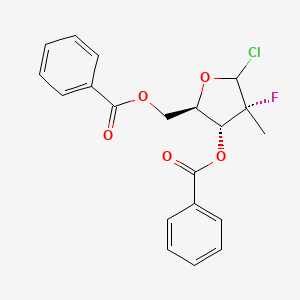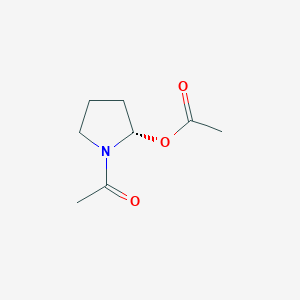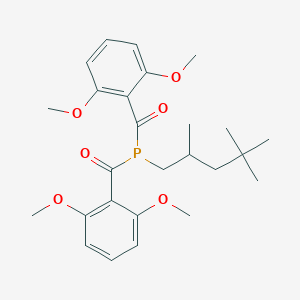
((2,4,4-Trimethylpentyl)phosphinediyl)bis((2,6-dimethoxyphenyl)methanone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2,4,4-Trimethylpentyl)phosphinediyl)bis((2,6-dimethoxyphenyl)methanone) is a complex organophosphorus compound known for its unique structural and chemical properties. This compound is characterized by the presence of a phosphine oxide group bonded to two 2,6-dimethoxybenzoyl groups and a 2,4,4-trimethylpentyl group. It has a molecular formula of C26H35O7P and a molecular weight of 490.53 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2,4,4-Trimethylpentyl)phosphinediyl)bis((2,6-dimethoxyphenyl)methanone) typically involves the reaction of 2,6-dimethoxybenzoyl chloride with 2,4,4-trimethylpentylphosphine oxide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under an inert atmosphere to prevent oxidation of the phosphine oxide .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps typically include recrystallization and chromatography to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
((2,4,4-Trimethylpentyl)phosphinediyl)bis((2,6-dimethoxyphenyl)methanone) undergoes various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized to form phosphonic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to phosphine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the benzene rings can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
Oxidation: Formation of phosphonic acids.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((2,4,4-Trimethylpentyl)phosphinediyl)bis((2,6-dimethoxyphenyl)methanone) is used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations .
Biology
In biological research, this compound is explored for its potential as a bioactive molecule. Its structural features allow it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies .
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a promising candidate for the development of new pharmaceuticals .
Industry
In the industrial sector, ((2,4,4-Trimethylpentyl)phosphinediyl)bis((2,6-dimethoxyphenyl)methanone) is used in the synthesis of advanced materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of ((2,4,4-Trimethylpentyl)phosphinediyl)bis((2,6-dimethoxyphenyl)methanone) involves its interaction with specific molecular targets. The phosphine oxide group can coordinate with metal ions, influencing various catalytic processes. The benzoyl groups can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2,6-dimethoxybenzoyl)phosphine oxide: Similar structure but lacks the 2,4,4-trimethylpentyl group.
(2,4,4-Trimethylpentyl)phosphine oxide: Lacks the benzoyl groups.
Bis(2,6-dimethoxyphenyl)methanone: Lacks the phosphine oxide group.
Uniqueness
((2,4,4-Trimethylpentyl)phosphinediyl)bis((2,6-dimethoxyphenyl)methanone) is unique due to the combination of its phosphine oxide and benzoyl groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C26H35O6P |
|---|---|
Molekulargewicht |
474.5 g/mol |
IUPAC-Name |
[(2,6-dimethoxybenzoyl)-(2,4,4-trimethylpentyl)phosphanyl]-(2,6-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C26H35O6P/c1-17(15-26(2,3)4)16-33(24(27)22-18(29-5)11-9-12-19(22)30-6)25(28)23-20(31-7)13-10-14-21(23)32-8/h9-14,17H,15-16H2,1-8H3 |
InChI-Schlüssel |
CSMQKNXBVDORKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C)(C)C)CP(C(=O)C1=C(C=CC=C1OC)OC)C(=O)C2=C(C=CC=C2OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5,7-Trimethylbenzo[c]isoxazole](/img/structure/B12865871.png)



![2-Chlorobenzo[d]oxazole-5-carbaldehyde](/img/structure/B12865891.png)
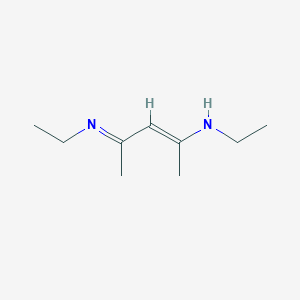
![(4AR,7R,8R,8aS)-7,8-dihydroxy-2-phenyltetrahydropyrano[3,2-d][1,3]dioxin-6(4H)-one](/img/structure/B12865905.png)
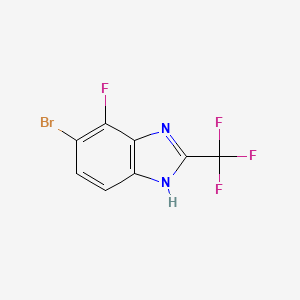
![(1R,2S,3R,4R,5S,6S)-7,7-Dimethylbicyclo[4.1.0]heptane-1,2,3,4,5,6-hexaol](/img/structure/B12865911.png)
